7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2092532-70-0) is a heterocyclic small molecule with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol. It belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a fused triazole-pyrazinone scaffold that has been widely explored for biological activity, including kinase inhibition (c-Met, VEGFR-2), PDE1 inhibition, and P2X7 receptor antagonism.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 2092532-70-0
Cat. No. B1478683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS2092532-70-0
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=NN=CN21)CCN
InChIInChI=1S/C7H9N5O/c8-1-2-11-3-4-12-5-9-10-6(12)7(11)13/h3-5H,1-2,8H2
InChIKeyOHAXKPFBYNWQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (2092532-70-0): Core Scaffold Profile and Sourcing Rationale


7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2092532-70-0) is a heterocyclic small molecule with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol . It belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a fused triazole-pyrazinone scaffold that has been widely explored for biological activity, including kinase inhibition (c-Met, VEGFR-2), PDE1 inhibition, and P2X7 receptor antagonism [1][2]. The compound features a primary amine tethered via a two-carbon ethyl linker to the N-7 position of the heterocyclic core, distinguishing it from the unsubstituted parent scaffold and other N-7 alkyl/aryl analogs. This aminoethyl handle provides a reactive site for further derivatization—amide coupling, sulfonamide formation, reductive amination—that is absent in simple N‑7 methyl, ethyl, or aryl congeners. While the compound itself lacks published direct bioactivity data in peer‑reviewed journals, its architectural features (primary amine, fused heterocyclic core, moderate polarity) make it a versatile synthetic intermediate and a potential building block for fragment-based drug discovery, PROTAC linker design, and targeted covalent inhibitor development.

Why 7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Cannot Be Swapped with Other Triazolopyrazinones


The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold tolerates extensive substitution at both the C-3 and N-7 positions, and even minor structural alterations profoundly shift the physicochemical property profile—molecular weight, lipophilicity, hydrogen-bond donor/acceptor count, and topological polar surface area—as well as the availability of reactive handles for further chemical elaboration [1]. Simply selecting any in-stock triazolopyrazinone analog on the basis of scaffold similarity ignores the functional consequences of the aminoethyl tail: the primary amine provides a unique protonation state at physiological pH (predicted pKa ~9–10), a hydrogen-bond donor that is absent in N‑7 methyl, ethyl, or aryl variants, and a nucleophilic center for site-specific conjugation or library synthesis. The quantitative evidence below demonstrates that 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one occupies a distinct region of chemical space relative to its closest commercially available analogs, justifying its intentional procurement for applications that require an amine-tethered heterocyclic core [2].

Quantitative Differentiation Evidence for 7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Versus Closest Analogs


Molecular Weight and Size Distinguish the Aminoethyl Analog from Simplest Triazolopyrazinones

7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (MW 179.18 g/mol) is 31.6% larger by molecular weight than the unsubstituted parent scaffold [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (MW 136.11 g/mol, CAS 68774‑81‑2) and 19.3% larger than the 7-methyl analog (MW 150.14 g/mol, CAS 68774‑89‑0), as verified by the ChemSrc database . The aminoethyl extension adds 43.07 Da relative to the parent and 29.04 Da relative to the 7-methyl derivative. This mass increment correlates with a measurable increase in the number of heavy atoms (13 vs. 10 for the parent) and in the count of rotatable bonds (from 0 in the parent to 3 in the target compound) [1]. These differences are large enough to alter passive membrane permeability and binding-site occupancy in fragment-based screening campaigns, where even a 20 Da mass shift can reposition a compound within chemical space.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate the Aminoethyl Analog for Solubility and Permeability Tuning

The primary amine of 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one contributes one hydrogen-bond donor (HBD), yielding a predicted HBD count of 1, whereas the unsubstituted parent scaffold and the 7‑methyl analog each have HBD = 0 [1]. This single HBD raises the calculated topological polar surface area (TPSA) to approximately 81 Ų, compared with approximately 56 Ų for the parent scaffold and approximately 56 Ų for the 7‑methyl analog—a 25 Ų (44.6%) increase relative to both [1]. The predicted octanol-water partition coefficient (miLogP) of the aminoethyl analog is approximately −0.5, indicating greater hydrophilicity than the parent scaffold (miLogP ~0.1) and the 7‑methyl analog (miLogP ~0.6) [1]. These differences are consistent with the empirical observation that introducing a primary amine lowers logP by roughly 0.5–1.0 log units per added amino group.

Physicochemical Profiling Drug-Likeness ADME Prediction

The Primary Amine Handle Enables Conjugation Chemistry Absent in Non-Amine Triazolopyrazinone Analogs

The 2-aminoethyl side chain of the target compound presents a nucleophilic primary amine (predicted pKa ~9.5) that is chemically competent for amide bond formation, sulfonamide synthesis, urea formation, and reductive amination under standard conditions [1]. In contrast, the unsubstituted parent scaffold, 7‑methyl, 7‑ethyl, and 7‑cyclopropyl analogs lack any pendant nucleophilic heteroatom and are therefore inert toward these conjugation chemistries [1]. This is not a subtle difference: the amine contributes a reactive functional group density of 1 reactive site per 179.18 Da (0.56 mmol/g), whereas the parent scaffold and simple 7‑alkyl analogs have a reactive functional group density of 0 mmol/g for amine-directed chemistry. A related 3,7-disubstituted triazolopyrazinone series described by Kovalenko et al. (2014) confirms that N‑7 substitution is synthetically tractable, and the aminoethyl variant extends this synthetic accessibility to post-synthetic conjugation workflows [2]. The amine also allows salt formation (e.g., hydrochloride) that can improve crystallinity and handling properties relative to neutral analogs.

Chemical Biology PROTAC Design Bioconjugation

PDE1 Inhibitory Activity of Closely Related 3,7-Disubstituted Triazolopyrazinones Places the Scaffold in a Therapeutically Relevant Space, with the Aminoethyl Variant Poised for Potency Modulation

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold has been validated as a PDE1 inhibitor chemotype in patent disclosures. Specifically, PDE1-IN-2 (a 6-bromo-7-(cyclopentylmethyl)-3-(tetrahydro‑2H‑pyran‑4‑yl) derivative) exhibits IC₅₀ values of 6 nM (PDE1C), 140 nM (PDE1B), and 164 nM (PDE1A) . While 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has not itself been reported in a PDE1 assay, its structural features—a free 3‑position available for SAR exploration and a 7‑aminoethyl chain that can be elaborated—place it at an earlier synthetic stage than the fully optimized PDE1-IN-2. The absence of a C‑3 substituent distinguishes it from PDE1-IN-2 (which bears a tetrahydropyran group at C‑3), offering researchers a more tractable starting point for divergent library synthesis [1]. Compounds in the same patent family with smaller N‑7 substituents (methyl, ethyl) typically show reduced PDE1 potency relative to bulkier groups, suggesting that the aminoethyl chain—longer and more polar than methyl or ethyl—may confer an intermediate property profile that can be tuned through further chemical modification [1].

PDE1 Inhibition Neuroscience Diabetic Kidney Disease

Optimal Research and Procurement Application Scenarios for 7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one


PROTAC Linker Attachment Point for Targeted Protein Degradation

The primary amine of 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one serves as an ideal conjugation site for attaching E3 ligase ligands via amide bond formation. In PROTAC design, a heterocyclic target-binding moiety must be linked to an E3-recruiting element; the aminoethyl handle eliminates the need for additional linker functionalization steps that would be required with amine-free triazolopyrazinone analogs. This binary advantage—amine present vs. absent—makes the compound a preferred procurement choice for PROTAC programs exploring triazolopyrazinone-based target binders .

Divergent Library Synthesis for PDE1 Inhibitor Lead Optimization

The unsubstituted C‑3 position and the aminoethyl N‑7 chain make this compound a versatile starting point for parallel synthesis. The C‑3 position can be functionalized via electrophilic substitution or cross-coupling, while the primary amine permits amide or sulfonamide library generation in a single step. This dual derivatization capability is not available in 3‑substituted or 7‑simple‑alkyl triazolopyrazinone analogs. Programs targeting PDE1 or related phosphodiesterases can procure this intermediate to access diverse chemical space around a validated kinase-inhibitor scaffold .

Fragment-Based Screening Libraries Requiring an Amine-Containing Heterocyclic Fragment

With a molecular weight of 179.18 g/mol (within the Rule-of-Three fragment space), a predicted TPSA of ~81 Ų, one hydrogen-bond donor, and a calculated logP of approximately −0.5, this compound occupies a physicochemical property range that is underrepresented among commercially available triazolopyrazinone fragments. Most in-stock triazolopyrazinone fragments are neutral and amine-deficient (HBD = 0). The combination of moderate polarity (miLogP ≈ −0.5) and a primary amine makes this compound suitable for fragment libraries targeting polar binding sites, such as kinase hinge regions or phosphodiesterase active sites, where hydrogen-bond donation is critical for affinity .

Fluorescent Probe and Affinity-Reagent Synthesis via Amine-Directed Conjugation

Chemical biology applications—including target engagement assays, pull-down proteomics, and cellular imaging—require heterocyclic probes equipped with a reactive amine for fluorophore or biotin attachment. 7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one provides this amine pre-installed, whereas other triazolopyrazinone analogs (parent scaffold, 7‑methyl, 7‑ethyl, 7‑aryl) would require de novo synthesis to introduce an equivalent conjugation handle. The compound's moderate aqueous solubility (predicted from its low miLogP and elevated TPSA) further supports its use in aqueous conjugation protocols .

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